Methyl (3R)-3-(benzyloxy)tetradecanoate

Catalog No.
S688212
CAS No.
114264-01-6
M.F
C22H36O3
M. Wt
348.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (3R)-3-(benzyloxy)tetradecanoate

CAS Number

114264-01-6

Product Name

Methyl (3R)-3-(benzyloxy)tetradecanoate

IUPAC Name

methyl (3R)-3-phenylmethoxytetradecanoate

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-14-17-21(18-22(23)24-2)25-19-20-15-12-11-13-16-20/h11-13,15-16,21H,3-10,14,17-19H2,1-2H3/t21-/m1/s1

InChI Key

DSQRYVDYSWWRDB-OAQYLSRUSA-N

SMILES

Array

Synonyms

(R)-3-Benzyloxytetradecanoic Acid Methyl Ester; (3R)-3-(Phenylmethoxy)tetradecanoic Acid Methyl Ester;

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC)OCC1=CC=CC=C1

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)OC)OCC1=CC=CC=C1

Methyl (3R)-3-(benzyloxy)tetradecanoate is a specialized chiral building block used in complex, multi-step organic synthesis. It provides a C14 fatty acid backbone with fixed (R)-stereochemistry at the C3 position, which is protected by a stable benzyl ether. The carboxyl group is supplied as a methyl ester, a form often preferred for its compatibility with a range of coupling reactions and purification techniques. Its primary value lies in serving as a precisely configured, ready-to-use fragment for the stereocontrolled synthesis of bioactive natural products, most notably as a key precursor to the C1-C15 segment of (-)-Ebelin Lactone [1].

In the context of stereospecific total synthesis, substitution of this compound is often synthetically and economically impractical. Using the racemic mixture or the (S)-enantiomer would result in the incorrect diastereomeric product, failing the synthetic objective entirely. Substituting with the unprotected analog, Methyl (3R)-3-hydroxytetradecanoate, would expose a reactive hydroxyl group, leading to undesired side reactions in subsequent organometallic or basic steps. Furthermore, using the corresponding free carboxylic acid, (3R)-3-(benzyloxy)tetradecanoic acid, is incompatible with many C-C bond-forming reactions that utilize strong bases or organometallic nucleophiles, necessitating additional protection and esterification steps that reduce overall process efficiency and yield [1].

Precursor Suitability: Enabling Direct Use in Organometallic Fragment Coupling

The total synthesis of (-)-Ebelin Lactone by Ghosh and Li required the coupling of a C1-C15 fragment with another part of the molecule. The use of Methyl (3R)-3-(benzyloxy)tetradecanoate provides the C1-C15 precursor with the carboxyl group as a methyl ester. This form is directly compatible with subsequent transformations, such as reduction to an aldehyde, which is then coupled with an organometallic reagent [1]. A direct comparator, the free carboxylic acid, would be unsuitable for such a reaction sequence as its acidic proton would quench the organometallic nucleophile, halting the reaction. Procuring the methyl ester form avoids the need for a separate, potentially low-yielding esterification step, streamlining the synthetic route.

Evidence DimensionCompatibility with Organometallic Reagents
Target Compound DataFully compatible (methyl ester is non-acidic)
Comparator Or BaselineFree Carboxylic Acid: Incompatible (acidic proton quenches organometallic reagents)
Quantified DifferenceQualitatively enables a direct, high-yield reaction pathway that is blocked for the free acid.
ConditionsStandard conditions for total synthesis involving organolithium or Grignard reagents for C-C bond formation.

This chemical compatibility directly translates to fewer reaction steps, higher overall yield, and reduced material cost in a complex synthesis campaign.

Process Efficiency: Benzyl Ether as a Robust and Orthogonal Protecting Group

In the synthesis of (-)-Ebelin Lactone, the C3-hydroxyl group must be masked to prevent interference with reactions at the C1 position. The benzyl (Bn) ether is employed as a robust protecting group, stable to the planned reaction conditions for fragment coupling [1]. An unprotected analog like Methyl (3R)-3-hydroxytetradecanoate would be unsuitable, as the free alcohol could lead to side products. The Bn group can be selectively removed later in the synthesis via hydrogenolysis, a method that is typically orthogonal to many other functional groups. Procuring the pre-protected compound eliminates the need for a separate protection step, saving time and reagents.

Evidence DimensionChemical Stability & Process Steps
Target Compound DataStable to a wide range of non-reductive conditions; requires no additional protection step.
Comparator Or BaselineUnprotected Alcohol: Reactive under many coupling conditions; requires an additional protection step before use.
Quantified DifferenceSaves at least one full synthetic step (protection), improving overall process yield and reducing labor/material inputs.
ConditionsMulti-step natural product synthesis involving basic, acidic, or organometallic steps.

Eliminating a protection step simplifies the synthetic workflow, reduces waste, and increases the overall material throughput and cost-effectiveness of the project.

Key Building Block for the Total Synthesis of (-)-Ebelin Lactone

This compound is the right choice for research groups undertaking the total synthesis of the neuroactive natural product (-)-Ebelin Lactone. Its specific stereochemistry and pre-installed protecting groups are tailored for the established synthetic route, enabling the efficient construction of the C1-C15 carbon skeleton required for the final molecule [1].

Precursor for Analog Synthesis and Structure-Activity Relationship (SAR) Studies

For medicinal chemistry programs investigating the bioactivity of Ebelin Lactone, this compound serves as a critical starting material for producing novel analogs. By modifying the long alkyl chain or coupling it with different molecular fragments, researchers can systematically probe the structure-activity relationship to develop new therapeutic leads, leveraging the secure stereocenter and functional handles provided by this precursor [1].

XLogP3

7

Hydrogen Bond Acceptor Count

3

Exact Mass

348.26644501 Da

Monoisotopic Mass

348.26644501 Da

Heavy Atom Count

25

Wikipedia

Methyl (3R)-3-(benzyloxy)tetradecanoate

Dates

Last modified: 08-15-2023

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